Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt
CAS No.: 134601-11-9
Cat. No.: VC17058460
Molecular Formula: C14H9ClKN3O5S
Molecular Weight: 405.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134601-11-9 |
---|---|
Molecular Formula | C14H9ClKN3O5S |
Molecular Weight | 405.9 g/mol |
IUPAC Name | potassium;[(Z)-[5-chloro-2-(furan-3-yl)-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene]amino] sulfate |
Standard InChI | InChI=1S/C14H10ClN3O5S.K/c15-10-2-1-9-11(17-23-24(19,20)21)3-5-18-13(9)12(10)16-14(18)8-4-6-22-7-8;/h1-2,4,6-7H,3,5H2,(H,19,20,21);/q;+1/p-1/b17-11-; |
Standard InChI Key | YDDZYFMDGMIMAO-CULRIWENSA-M |
Isomeric SMILES | C\1CN2C3=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C3N=C2C4=COC=C4)Cl.[K+] |
Canonical SMILES | C1CN2C3=C(C1=NOS(=O)(=O)[O-])C=CC(=C3N=C2C4=COC=C4)Cl.[K+] |
Introduction
Chemical Structure and Composition
The compound’s structure comprises three key components:
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Hydroxylamine-O-sulfonic acid (HOSA) backbone: HOSA exists as a zwitterion () in solid and aqueous states, enabling dual nucleophilic and electrophilic reactivity .
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Imidazoquinoline moiety: The imidazo(4,5,1-ij)quinoline system features a fused bicyclic structure with a nitrogen-rich heterocycle. Substitutions at positions 9 (chloro) and 2 (3-furanyl) introduce steric and electronic modifications that influence interactions with biological targets .
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Potassium counterion: The potassium salt form improves aqueous solubility, a critical factor for pharmaceutical formulations and reaction kinetics.
Table 1: Structural Features and Their Implications
Synthesis and Manufacturing
While no explicit synthesis route for this compound is documented, analogous protocols for imidazoquinoline derivatives and HOSA-based salts provide a framework for its preparation.
Core Synthesis Steps
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Formation of Imidazoquinoline Scaffold:
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Sulfonation of Hydroxylamine:
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Conjugation of Moieties:
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The imidazoquinoline intermediate reacts with HOSA under basic conditions, followed by potassium salt precipitation.
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Physicochemical Properties
The compound’s properties derive from its hybrid structure:
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Solubility: High solubility in polar solvents (e.g., water, DMSO) due to ionic character .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions; storage at 0–4°C recommended .
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Reactivity:
Applications in Synthetic Chemistry
The compound’s dual reactivity enables diverse transformations:
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Nitrilation: Converts aldehydes to nitriles via intermediate oxime formation .
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Heterocycle Synthesis: Facilitates construction of benzisoxazoles and triazoles through [3+2] cycloadditions .
Table 2: Comparative Reactivity of HOSA Derivatives
Future Research Directions
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